18-(Benzyloxy)-18-oxooctadecanoic acid
Overview
Description
18-(Benzyloxy)-18-oxooctadecanoic acid is a synthetic organic compound characterized by the presence of a benzyloxy group attached to the 18th carbon of an octadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-(Benzyloxy)-18-oxooctadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with octadecanoic acid (stearic acid).
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting octadecanoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Oxidation: The resulting benzyloxy-substituted intermediate is then oxidized to introduce the oxo group at the 18th carbon. This oxidation can be carried out using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Benzyl alcohol, sulfuric acid, p-toluenesulfonic acid.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 18-(Benzyloxy)-18-hydroxyoctadecanoic acid.
Substitution: Various substituted octadecanoic acid derivatives.
Scientific Research Applications
18-(Benzyloxy)-18-oxooctadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems, including its interaction with cellular membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 18-(Benzyloxy)-18-oxooctadecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can facilitate binding to specific sites, while the oxo group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
18-(Methoxy)-18-oxooctadecanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
18-(Ethoxy)-18-oxooctadecanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
18-(Phenoxy)-18-oxooctadecanoic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness: 18-(Benzyloxy)-18-oxooctadecanoic acid is unique due to the presence of the benzyloxy group, which can impart distinct chemical and biological properties compared to its analogs. The benzyloxy group can enhance the compound’s lipophilicity and influence its interaction with biological membranes and enzymes.
Properties
IUPAC Name |
18-oxo-18-phenylmethoxyoctadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c26-24(27)20-16-11-9-7-5-3-1-2-4-6-8-10-12-17-21-25(28)29-22-23-18-14-13-15-19-23/h13-15,18-19H,1-12,16-17,20-22H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVPERDGHHTWJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650739 | |
Record name | 18-(Benzyloxy)-18-oxooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189625-51-2 | |
Record name | 18-(Benzyloxy)-18-oxooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18-(benzyloxy)-18-oxooctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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